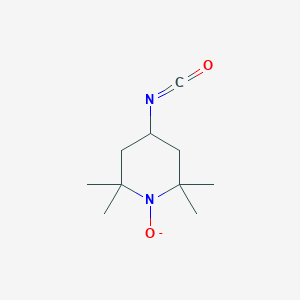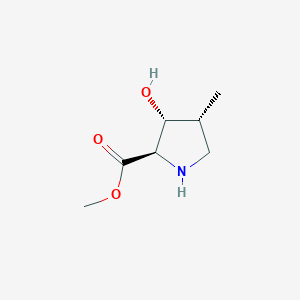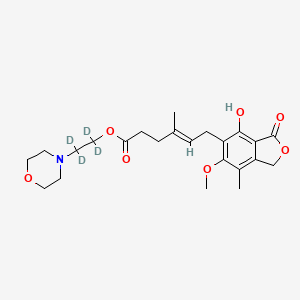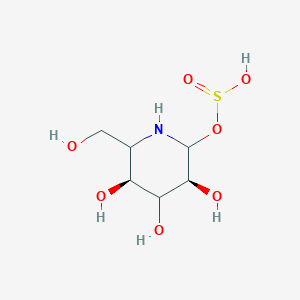
Galactostatina Bisulfito
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galactostatin Bisulfite is a compound known for its strong inhibitory activity toward β-galactosidases. It was first isolated from the culture broth of the microorganism Streptomyces lydicus. The compound is a derivative of galactostatin, which is a 5-amino-5-deoxygalactopyranose where the ring oxygen of galactose is replaced by a nitrogen atom .
Aplicaciones Científicas De Investigación
Galactostatin Bisulfite has several scientific research applications:
Mecanismo De Acción
Target of Action
Galactostatin Bisulfite primarily targets β-galactosidases , a group of enzymes that play a crucial role in the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites . These enzymes are distributed in a variety of sources including bacteria, fungi, and plants .
Mode of Action
Galactostatin Bisulfite interacts with β-galactosidases, inhibiting their activity. Two β-galactosidases, Nf-LacZ and WspA1, from the terrestrial cyanobacterium Nostoc flagelliforme, were found to have their activities inhibited by Galactostatin Bisulfite, with IC50 values of 0.59 μM for Nf-LacZ and 1.18 μM for WspA1 .
Biochemical Pathways
The primary biochemical pathway affected by Galactostatin Bisulfite is the hydrolysis of β-galactosides. β-galactosidases catalyze this process by breaking the β-D-galactosidic linkages . Some β-galactosidases also possess the transgalactosylation activity, which involves the process of transferring galactose to another carbohydrate instead of water . The inhibition of these enzymes by Galactostatin Bisulfite disrupts these processes.
Pharmacokinetics
It’s known that galactostatin bisulfite was isolated by adsorption on dowex-50w × 8 (h +), crystallization from the bisulfite adduct, development on dowex-2 × 8 (oh −), and precipitation with etoh .
Result of Action
The primary molecular effect of Galactostatin Bisulfite is the inhibition of β-galactosidase activity. This results in the disruption of the hydrolysis of β-galactosides and potentially the transgalactosylation process . On a cellular level, this could affect various processes that depend on these reactions, such as lactose digestion in the food industry .
Action Environment
It’s known that galactostatin displayed strong inhibitory activity toward several β-galactosidases in acidic and neutral media
Análisis Bioquímico
Biochemical Properties
Galactostatin Bisulfite interacts with β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites . The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal substrate from binding . This interaction between Galactostatin Bisulfite and β-galactosidase results in the inhibition of the enzyme’s activity .
Cellular Effects
The effects of Galactostatin Bisulfite on cells are primarily related to its inhibitory action on β-galactosidase. By inhibiting this enzyme, Galactostatin Bisulfite can influence cellular processes that are dependent on the breakdown of β-galactosides
Molecular Mechanism
The molecular mechanism of action of Galactostatin Bisulfite involves its binding to β-galactosidase, thereby inhibiting the enzyme’s activity . The compound has been found to be a fully competitive inhibitor with high affinities for β-galactosidase . This suggests that Galactostatin Bisulfite binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Dosage Effects in Animal Models
While Galactostatin Bisulfite has been found to have low acute toxicity in mice , the effects of different dosages of the compound in animal models have not been extensively studied
Metabolic Pathways
Given its role as a β-galactosidase inhibitor, it is likely that the compound interacts with metabolic pathways involving the breakdown of β-galactosides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Galactostatin Bisulfite is synthesized through a series of steps involving adsorption, crystallization, and precipitation. The initial isolation involves adsorption on Dowex-50W × 8 (H+), followed by crystallization from the bisulfite adduct. The compound is then developed on Dowex-2 × 8 (OH−) and precipitated with ethanol .
Industrial Production Methods
The industrial production of Galactostatin Bisulfite involves the fermentation of Streptomyces lydicus in optimized culture media. The production can be significantly increased by improving the medium, leading to a 20-25 fold augmentation in yield .
Análisis De Reacciones Químicas
Types of Reactions
Galactostatin Bisulfite undergoes various chemical reactions, including oxidation and reduction. The oxidation of galactostatin results in the formation of 5-amino-5-deoxygalactonic-δ-lactam (galactostatin-lactam), while reduction produces 5-amino-1,5-dideoxygalactopyranose (1-deoxygalactostatin) .
Common Reagents and Conditions
Oxidation: Iodine and sodium hydroxide are used as reagents.
Reduction: Catalytic reduction is performed using hydrogen and platinum dioxide.
Major Products
Oxidation Product: 5-amino-5-deoxygalactonic-δ-lactam (galactostatin-lactam)
Reduction Product: 5-amino-1,5-dideoxygalactopyranose (1-deoxygalactostatin)
Comparación Con Compuestos Similares
Similar Compounds
Galactostatin-lactam: An oxidation product of galactostatin with similar inhibitory properties.
1-Deoxygalactostatin: A reduction product of galactostatin, also an effective β-galactosidase inhibitor.
Uniqueness
Galactostatin Bisulfite is unique due to its strong inhibitory activity and low acute toxicity in mice (LD50 1016 mg/kg, intravenous) . Its ability to inhibit β-galactosidases in both acidic and neutral media makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
[(3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2?,3-,4?,5-,6?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNDHIKHLAMWHE-ZNUJPQJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H](C([C@@H](C(N1)OS(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


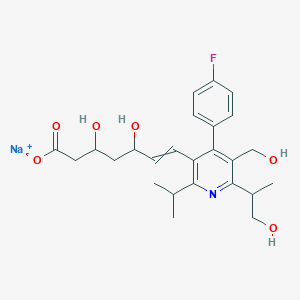
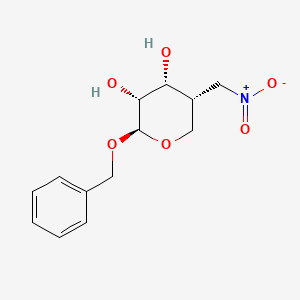
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)
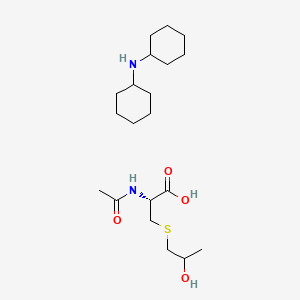
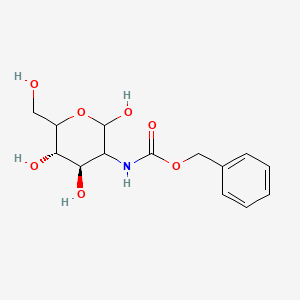
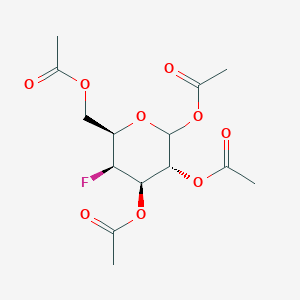
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)
